2-(2-Ethoxyethoxy)-5-methylaniline chemical structure
2-(2-Ethoxyethoxy)-5-methylaniline chemical structure
An In-depth Technical Guide to 2-(2-Ethoxyethoxy)-5-methylaniline
This guide provides a comprehensive technical overview of 2-(2-Ethoxyethoxy)-5-methylaniline, a substituted aniline with potential applications in pharmaceutical and materials science. As a specialized chemical intermediate, understanding its synthesis, characterization, and properties is crucial for researchers and developers. This document moves beyond a simple data sheet to explain the causality behind methodological choices, providing field-proven insights for its practical application.
Introduction and Strategic Importance
2-(2-Ethoxyethoxy)-5-methylaniline belongs to the broad class of aniline derivatives, which are fundamental building blocks in organic synthesis.[1] The aniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] The strategic incorporation of a 2-(2-ethoxyethoxy) side chain introduces specific physicochemical properties that can be exploited in drug design. This group can enhance aqueous solubility, modulate lipophilicity, and act as a flexible linker for tethering to other molecular fragments.[4] Its structural relative, 5-(ethylsulfonyl)-2-methoxyaniline, is a known key fragment in potent inhibitors of VEGFR2, a critical receptor in angiogenesis, highlighting the pharmacological relevance of this substitution pattern.[5]
This guide will detail the synthesis, purification, and analytical characterization of 2-(2-Ethoxyethoxy)-5-methylaniline, providing a robust framework for its utilization in research and development settings.
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(2-Ethoxyethoxy)-5-methylaniline consists of a p-toluidine core (4-methylaniline) functionalized with a 2-(2-ethoxyethoxy) group at the ortho-position to the amino group. This structure imparts a unique combination of aromatic and aliphatic ether characteristics.
Caption: Chemical Structure of 2-(2-Ethoxyethoxy)-5-methylaniline.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 6331-70-0 | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Yellow to brown solid | [6] |
| Boiling Point | 252.5 °C at 760 mmHg |
| Storage | 4°C, protect from light, inert atmosphere | |
Synthesis and Purification Protocol
The synthesis of 2-(2-Ethoxyethoxy)-5-methylaniline can be efficiently achieved via two primary routes. The choice depends on the availability of starting materials and desired scale. Here, we detail a robust approach starting from commercially available 2-amino-4-methylphenol, utilizing the Williamson ether synthesis.[7]
Rationale for Synthetic Strategy
The Williamson ether synthesis is a classic, high-yielding, and versatile method for forming ether linkages.[8] It involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7] Starting with 2-amino-4-methylphenol is advantageous because the phenolic hydroxyl group is significantly more acidic than an aliphatic alcohol, allowing for easy deprotonation with a moderately strong base like sodium hydroxide (NaOH) to form the nucleophilic phenoxide.[9] An alternative, though less direct, route involves the reduction of a nitro-aromatic precursor, which requires an additional nitration step but can be effective if the nitro compound is readily available.[6]
Experimental Workflow: Williamson Ether Synthesis
Caption: Synthetic workflow for 2-(2-Ethoxyethoxy)-5-methylaniline.
Detailed Step-by-Step Protocol
Materials:
-
2-Amino-4-methylphenol
-
Sodium hydroxide (NaOH), pellets
-
1-Bromo-2-ethoxyethane (or 2-chloroethyl ethyl ether)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-amino-4-methylphenol (1.0 eq). Dissolve it in anhydrous DMF. Add crushed sodium hydroxide (1.1 eq) portion-wise while stirring. The formation of the sodium phenoxide is often accompanied by a color change. Allow the mixture to stir at room temperature for 30-45 minutes to ensure complete deprotonation.[10]
-
Alkylation: Add 1-bromo-2-ethoxyethane (1.2 eq) dropwise to the reaction mixture. Heat the flask to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is an Sₙ2 displacement, which is favored by primary halides to avoid competing elimination reactions.[8]
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes residual DMF, unreacted base, and any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure 2-(2-Ethoxyethoxy)-5-methylaniline.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons (~6.5-7.0 ppm), -NH₂ protons (broad singlet, ~3.5-4.5 ppm), ethoxyethoxy protons (-OCH₂CH₂O- ~3.7-4.1 ppm, -OCH₂CH₃ ~3.6 ppm), aromatic methyl protons (~2.2 ppm), and ethyl protons (-CH₂CH₃ ~1.2 ppm).[11][12] |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), ethoxyethoxy carbons (~65-75 ppm), aromatic methyl carbon (~20 ppm), and ethyl carbon (~15 ppm).[12] |
| IR Spectroscopy | N-H stretching (doublet, ~3350-3450 cm⁻¹), C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2980 cm⁻¹), C-O-C stretching (strong, ~1100-1250 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).[13][14] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 151. A prominent fragment would likely arise from the cleavage of the ether side chain. |
Applications in Drug Discovery and Materials Science
Substituted anilines are versatile intermediates in the synthesis of pharmaceuticals and functional organic materials.[1][15] The unique properties of the 2-(2-ethoxyethoxy) moiety make this particular aniline derivative an attractive building block.
-
Modulation of Physicochemical Properties: In medicinal chemistry, the introduction of ether-containing side chains is a common strategy to improve a drug candidate's pharmacokinetic profile.[16][17] The ethoxyethoxy group can increase water solubility and act as a hydrogen bond acceptor, potentially improving interactions with biological targets.[18] Replacing a simple methoxy group with an ethoxyethoxy group increases both size and lipophilicity, which can affect a drug's permeability and biological activity.[18]
-
Linker Chemistry: The terminal ethoxy group provides a handle for further functionalization, while the flexible diether chain can serve as a spacer in more complex molecules, such as PROTACs or molecular probes.
-
Precursor for Heterocyclic Synthesis: The aniline functional group is a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in biologically active compounds.
Caption: Role as a building block in a drug discovery workflow.
Safety and Handling
2-(2-Ethoxyethoxy)-5-methylaniline is classified as harmful if swallowed (H302). As with all aniline derivatives, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[20]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
2-(2-Ethoxyethoxy)-5-methylaniline is a valuable chemical intermediate with a well-defined synthesis and clear potential for application in advanced chemical synthesis. Its structure combines the reactive aniline core with a property-modulating diether side chain. This guide provides the necessary technical details for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and material science endeavors.
References
-
Knowde. (n.d.). Industrial Applications of Aniline. Periodical. [Link]
-
Chem LibreTexts. (n.d.). The Williamson Ether Synthesis. [Link]
-
Vaia. (n.d.). Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. [Link]
-
Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23, 1530-1534. [Link]
-
University of Missouri-St. Louis. (n.d.). Experiment 12: The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
SlideShare. (n.d.). Reactions and pharmaceutical applications of aniline. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ScienceDaily. (2018). Efficient synthesis of multi-substituted anilines by domino rearrangement. [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]
-
MPG.PuRe. (n.d.). Supporting Information. [Link]
-
CPAchem. (2024). Safety data sheet: 5-Chloro-2-methylaniline. [Link]
-
Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. [Link]
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
-
PubMed. (2024). The role of the methoxy group in approved drugs. [Link]
-
Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. [Link]
-
PubChemLite. (n.d.). 3-[(2-ethoxyethoxy)methyl]aniline. [Link]
-
NIST. (n.d.). Ethylamine, 2-(2-methoxyethoxy)-. [Link]
-
NIST. (n.d.). Ethanol, 2-(2-ethoxyethoxy)-. [Link]
- Google Patents. (n.d.). CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
-
PrepChem.com. (2017). Preparation of N-methylaniline. [Link]
Sources
- 1. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 2. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. 2-(2-Ethoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-ethoxy-5-methylaniline CAS#: 6331-70-0 [chemicalbook.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. 2-Methoxy-5-methylaniline(120-71-8) IR Spectrum [m.chemicalbook.com]
- 14. 2-Methoxy-5-methylaniline(120-71-8) IR2 [m.chemicalbook.com]
- 15. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vaia.com [vaia.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. spectrumchemical.com [spectrumchemical.com]
